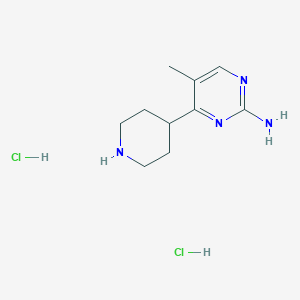
5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyrimidin-4-amine derivatives were designed and synthesized for their potential use as pesticides . Another study reported the synthesis of piperidone analogs, which could be relevant given the presence of a piperidin-4-yl group in the compound .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Zhang et al. (2009) described the practical synthesis of a similar compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, which is a key intermediate in the preparation of potent deoxycytidine kinase inhibitors. This synthesis provides an economical alternative for producing compounds in this class (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).
Pharmacological Evaluation
- Dounay et al. (2009) explored aminopyrimidine derivatives as novel 5-HT1A agonists. This research is significant in the context of developing new therapeutic agents that target specific neurological pathways (Dounay, Barta, Bikker, Borosky, Campbell, Crawford, Denny, Evans, Gray, Lee, Lenoir, & Xu, 2009).
Antineuropathic Pain Activity
- A study by Lan et al. (2014) focused on the synthesis of pyrimidines as potent sigma-1 receptor antagonists. These compounds show promise in treating neuropathic pain, with compound 137 demonstrating significant antinociceptive effects in animal models (Lan, Chen, Cao, Zhang, Wang, Xu, Qiu, Zhang, Liu, Liu, & Zhang, 2014).
Antibacterial Activity
- The research by Merugu, Ramesh, and Sreenivasulu (2010) highlights the microwave-assisted synthesis of piperidine-containing pyrimidine imines and their antibacterial activity. This demonstrates the potential of these compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Antitumor Activity
- Aldobaev, Mikhina, and Present (2021) evaluated the antitumor activity of 4-aminopiperidine derivatives as low molecular weight Hsp70 inhibitors. These compounds showed significant cytotoxic activity against transplantable mouse tumors, indicating their potential in cancer therapy (Aldobaev, Mikhina, & Present, 2021).
Anti-Angiogenic and DNA Cleavage Studies
- Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives and evaluated their anti-angiogenic and DNA cleavage abilities. These compounds showed significant activity, suggesting their potential as anticancer agents (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Drug Metabolism and Disposition
- A study by Gong et al. (2010) focused on the metabolism of flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This study is crucial for understanding the metabolic pathways and designing effective dosing regimens for similar compounds (Gong, Chen, Deng, & Zhong, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-4-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-7-6-13-10(11)14-9(7)8-2-4-12-5-3-8;;/h6,8,12H,2-5H2,1H3,(H2,11,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVMZXBNOZLIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2CCNCC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



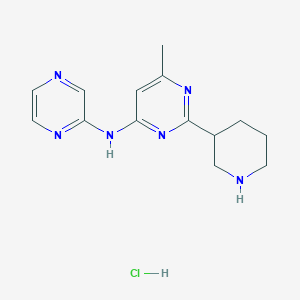
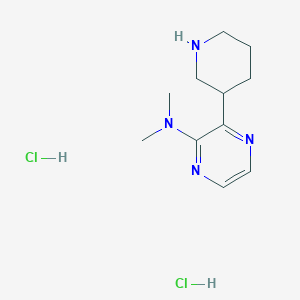
![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride](/img/structure/B1402590.png)
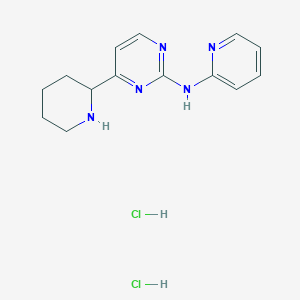
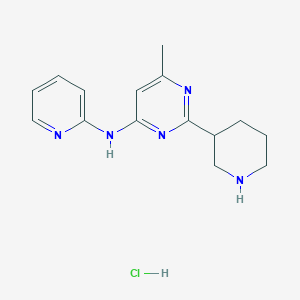
![5-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl dihydrochloride](/img/structure/B1402595.png)
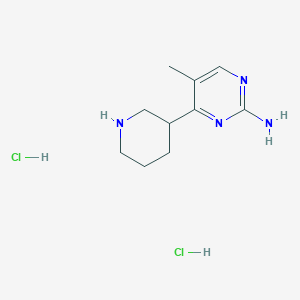
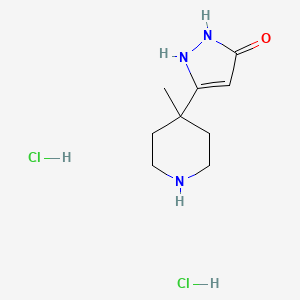
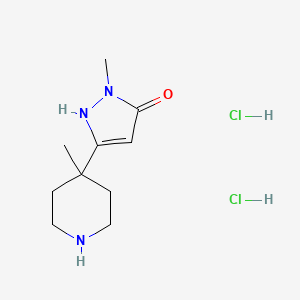
![7-Piperidin-2-yl-5-trifluoromethyl-imidazo[1,2-a]pyrimidinedihydrochloride](/img/structure/B1402599.png)
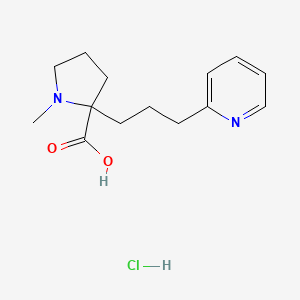
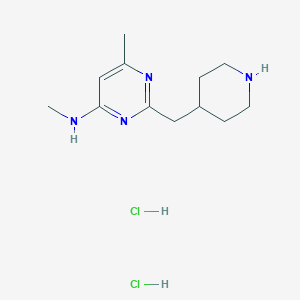
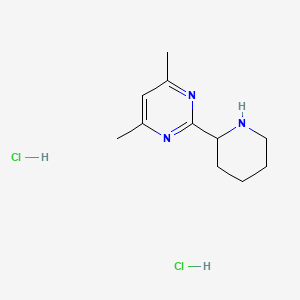
![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyridin-2-yl-aminehydrochloride](/img/structure/B1402605.png)